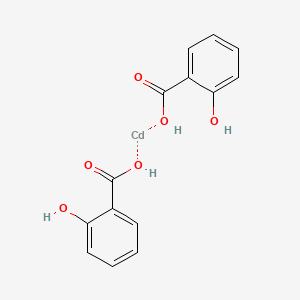
Salicylsaures Cadmium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Salicylsaures Cadmium can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with salicylic acid in an aqueous solution. The reaction typically involves dissolving cadmium salts in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of cadmium salicylate precipitate, which can be filtered and dried.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of mechanochemical synthesis, where cadmium acetate and sodium salicylate are milled together to produce the compound. This method is advantageous due to its simplicity, cost-effectiveness, and reduced environmental impact .
化学反応の分析
Types of Reactions: Salicylsaures Cadmium undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: this compound can participate in substitution reactions where the salicylate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly employed.
Substitution: Various ligands, including halides and other organic acids, can be used in substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: Cadmium halides or other cadmium-organic compounds.
科学的研究の応用
Salicylsaures Cadmium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cadmium-based pigments and coatings.
作用機序
The mechanism by which Salicylsaures Cadmium exerts its effects involves several molecular targets and pathways:
Cadmium Uptake and Transport: The compound affects the uptake and transport of cadmium in plants, reducing its toxicity by promoting the retention of cadmium in roots and mitigating oxidative stress.
Antioxidant Defense: Salicylic acid in the compound enhances the antioxidant defense system in plants, reducing the damage caused by reactive oxygen species.
類似化合物との比較
Salicylsaures Cadmium can be compared with other cadmium-organic compounds, such as:
Cadmium Acetate: Used in similar applications but lacks the antioxidant properties of salicylic acid.
Cadmium Nitrate: Another cadmium salt with different solubility and reactivity characteristics.
Cadmium Chloride: Commonly used in laboratory settings but more toxic compared to cadmium salicylate.
Uniqueness: this compound is unique due to the presence of salicylic acid, which imparts additional properties such as enhanced antioxidant defense and reduced cadmium toxicity in biological systems .
特性
分子式 |
C14H12CdO6 |
|---|---|
分子量 |
388.65 g/mol |
IUPAC名 |
cadmium;2-hydroxybenzoic acid |
InChI |
InChI=1S/2C7H6O3.Cd/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |
InChIキー |
CLBCOYYHHYIGQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















